1-[(3-chloropropyl)sulfanyl]-4-nitrobenzene
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Overview
Description
Preparation Methods
The synthesis of 1-[(3-chloropropyl)sulfanyl]-4-nitrobenzene typically involves organic synthesis reactions. One common method is the reaction between 4-nitroaniline and 3-chloropropylsulfanyl chloride . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
1-[(3-chloropropyl)sulfanyl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3-chloropropyl)sulfanyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving sulfanyl and nitro groups.
Medicine: Research into its potential pharmacological properties is ongoing.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[(3-chloropropyl)sulfanyl]-4-nitrobenzene exerts its effects depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function . These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein function .
Comparison with Similar Compounds
1-[(3-chloropropyl)sulfanyl]-4-nitrobenzene can be compared with similar compounds such as:
1-[(3-chloropropyl)sulfanyl]-4-aminobenzene: Similar structure but with an amino group instead of a nitro group. This compound may have different reactivity and applications.
1-[(3-chloropropyl)sulfanyl]-4-methylbenzene: Contains a methyl group instead of a nitro group, leading to different chemical properties and uses.
1-[(3-chloropropyl)sulfanyl]-4-hydroxybenzene:
These comparisons highlight the unique properties of this compound, particularly its combination of functional groups that confer specific reactivity and versatility in various applications .
Properties
CAS No. |
19433-02-4 |
---|---|
Molecular Formula |
C9H10ClNO2S |
Molecular Weight |
231.7 |
Purity |
95 |
Origin of Product |
United States |
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